Valiolamine
Overview
Description
Valiolamine is an aminocyclitol . It has potent alpha-glucosidase inhibitory activity against porcine intestinal sucrase, maltase, and isomaltase . It is an exceptional alkaloid compound used for studying chronic myeloid leukemia (CML) .
Synthesis Analysis
Valiolamine can be synthesized from (−)-vibo-quercitol, 1-deoxy-L-myo-inositol, which is readily obtained by bioconversion of myo-inositol . An improved stereoselective synthesis of valiolamine starting from naturally abundant (–)-shikimic acid has also been described .Molecular Structure Analysis
The molecular formula of Valiolamine is C7H15NO5 . It has a molecular weight of 193.20 . The structure of Valiolamine has been determined to be (1(OH),2,4,5/1,3)-5-amino-1-C-(hydroxymethyl)-1,2,3,4-cyclohexanetetrol .Physical And Chemical Properties Analysis
Valiolamine is a solid substance . It has a density of 1.6±0.1 g/cm3 . Its boiling point is 368.6±42.0 °C at 760 mmHg .Scientific Research Applications
Alpha-Glucosidase Inhibition
Valiolamine, isolated from Streptomyces hygroscopicus, is noted for its potent alpha-glucosidase inhibitory activity. This activity is significant against various enzymes like porcine intestinal sucrase, maltase, and isomaltase. Valiolamine's effectiveness exceeds that of related compounds such as valienamine, validamine, and hydroxyvalidamine, which are known for their role in alpha-glucosidase inhibition (Kameda et al., 1984).
Synthesis and Antidiabetic Potential
Various N-substituted valiolamine derivatives have been synthesized, showing strong inhibitory activity against alpha-D-glucosidase, which is crucial in diabetes treatment. These derivatives have shown higher potency than both their N-substituted valienamine counterparts and parent valiolamine (Horii et al., 1986).
Synthesis and Characterization
The synthesis of valiolamine has been achieved through various methods, including the synthesis of its racemic penta-N,O-acetyl derivative from DL-1,2,3-tri-O-acetyl- (1,3/2,4)-4-bromo-6-methylene-1,2,3-cyclohexanetriol (Ogawa & Shibata, 1985).
Role in Glycosidase Inhibitor Development
Valiolamine has been a lead compound for developing clinically significant medicines like voglibose, a strong alpha-glucosidase inhibitor used in diabetes treatment. The relationship between structure and inhibitory activity is important in developing these medicines (Ogawa & Kanto, 2009).
Analysis and Quantification
Valiolamine has been quantitatively analyzed in microbial culture mediums through high-performance liquid chromatography with UV detection. This method involved pre-column derivatization with phenylisocyanate, which proved to be efficient and accurate for valiolamine analysis (Li et al., 2009).
Antiviral Potential
Recent research explored N-substituted valiolamine derivatives as inhibitors of endoplasmic reticulum α-glucosidases I and II, highlighting their potential as broad-spectrum antivirals. These derivatives have been effective against viruses like dengue and SARS-CoV-2 (Karade et al., 2021).
Anti-Melanogenic Properties
Valiolamine derivatives, particularly N-(2-hydroxycyclohexyl)valiolamine, have shown potential as anti-melanogenic agents, useful in treating conditions like post-inflammatory melanoderma and melasma (Bin et al., 2014).
Safety And Hazards
Valiolamine is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of eye contact, flush eyes immediately with large amounts of water . If ingested, wash out mouth with water provided the person is conscious .
Future Directions
Valiolamine derivatives have been studied for their anti-inflammatory and antiviral activities . They have shown activity against dengue virus and SARS-CoV-2 in vitro . This suggests that Valiolamine-based inhibitors could be developed into potential broad-spectrum therapeutics against existing and emerging viruses .
properties
IUPAC Name |
(1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLOJRUTNRJDJO-ZYNSJIGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003447 | |
Record name | 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601003447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valiolamine | |
CAS RN |
83465-22-9 | |
Record name | Valiolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83465-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valiolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083465229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601003447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-epi-Inositol, 4-amino-3,4-dideoxy-2-C-(hydroxymethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Valiolamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHW83U8Q5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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